Potent Inhibition of hCES2A: A Differentiating Profile vs. Liquiritigenin and Isoliquiritigenin
Isolicoflavonol demonstrates potent, reversible, and mixed-type inhibition of human carboxylesterase 2 (hCES2A) with a Ki value less than 1.0 μM [1]. In contrast, other common licorice flavonoids, liquiritigenin and isoliquiritigenin, exhibit significantly weaker inhibition of this target, with reported Ki values of 14.0 μM and 151.6 μM, respectively [2]. This represents at least a 14-fold higher affinity for isolicoflavonol compared to liquiritigenin and a greater than 150-fold difference compared to isoliquiritigenin, establishing isolicoflavonol as a far more potent and selective tool for hCES2A research.
| Evidence Dimension | hCES2A Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | < 1.0 μM |
| Comparator Or Baseline | Liquiritigenin (Ki = 14.0 μM); Isoliquiritigenin (Ki = 151.6 μM) |
| Quantified Difference | >14-fold (vs. Liquiritigenin); >150-fold (vs. Isoliquiritigenin) |
| Conditions | Recombinant human CES2A enzyme; fluorescein diacetate hydrolysis assay |
Why This Matters
This high potency ensures that studies on hCES2A-mediated metabolism, such as modulating irinotecan-induced intestinal toxicity, can be conducted with a compound that effectively engages the target at nanomolar concentrations, unlike its weaker analogs.
- [1] TargetMol. Isolicoflavonol (TN1783) Product Page. View Source
- [2] Reference Citation Analysis. Inhibition data for liquiritigenin and isoliquiritigenin. View Source
